Tris(8-hidroxiquinolinato)aluminio

Descripción general

Descripción

Synthesis Analysis

The synthesis of Alq3 involves the formation of the complex from aluminum and quinolin-8-olate ligands. The stereospecific synthesis of facial isomers of Alq3, which are less stable than the meridional isomers, has been explored through density functional theory (DFT) calculations. These studies highlight the influence of specific ions on the distribution ratio between these isomers, demonstrating the complexity and control required in the synthesis process to obtain the desired isomeric form (Iwakura et al., 2014).

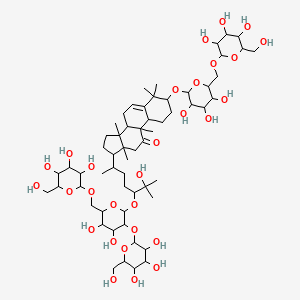

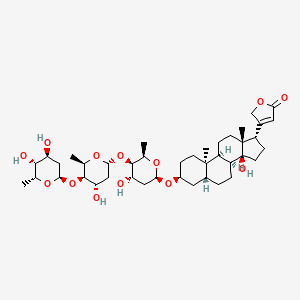

Molecular Structure Analysis

Alq3 exists in multiple isomeric forms, with the meridional and facial isomers being the most studied due to their relevance in OLED applications. The structure of these isomers has been thoroughly investigated using DFT and time-dependent DFT (TD-DFT) calculations, providing insights into their ground state and spectroscopic properties. These studies have allowed for a detailed comparison of the electronic properties of the isomers, contributing to a better understanding of their role in OLEDs (Amati & Lelj, 2003).

Chemical Reactions and Properties

Alq3 undergoes various chemical reactions, including isomerization between its meridional and facial forms. The kinetics of ligand exchange in Alq3 have been studied in solution, revealing the dynamic nature of this compound at the molecular level. These findings are crucial for understanding the stability and performance of Alq3 in device applications (Utz et al., 2003).

Physical Properties Analysis

The physical properties of Alq3, including its phase behavior and morphological characteristics, have been extensively studied. The compound exhibits different solid phases, both crystalline and amorphous, depending on the deposition method. Techniques such as 27Al NMR spectroscopy under magic angle spinning have been employed to characterize the structural disorder in amorphous forms of Alq3, providing valuable information on its deposition and film formation processes (Utz et al., 2006).

Chemical Properties Analysis

Alq3's chemical properties, particularly its electron-transporting and light-emitting capabilities, have made it a cornerstone material in the field of organic electronics. Studies focusing on its optical and electronic properties have shed light on the mechanisms underlying its performance in OLEDs and other devices. The interaction of Alq3 with other materials, such as metals and organic molecules, influences its electron injection characteristics and overall device performance (Shen et al., 2001).

Aplicaciones Científicas De Investigación

Diodos orgánicos emisores de luz (OLED)

El Tris(8-hidroxiquinolinato)aluminio se utiliza ampliamente en los OLED como material de transporte de electrones y material de capa emisora debido a su alta estabilidad térmica, alto rendimiento cuántico de fluorescencia y alta capacidad de transporte de electrones . Es un componente clave en la capa activa de los dispositivos electroluminiscentes, contribuyendo a la producción de luz verde fluorescente. El isómero mer del this compound es responsable de la fluorescencia verde, mientras que el isómero fac solo emite fluorescencia azul .

Capas de transporte de electrones

En los OLED, el this compound sirve como capa de transporte de electrones, facilitando el movimiento de los electrones desde el cátodo hasta la capa emisora. Esta aplicación es crucial para la eficiencia y la longevidad de los dispositivos OLED .

Espintrónica

El this compound tiene aplicaciones en espintrónica, donde se utiliza para manipular el espín de los electrones, una propiedad que podría aprovecharse para futuros dispositivos de memoria y computación .

Fotodetectores y fotodiodos

Las propiedades ópticas únicas del this compound lo hacen adecuado para su uso en fotodetectores y fotodiodos. Estos dispositivos convierten la luz en una señal eléctrica, y la luminiscencia del this compound mejora su sensibilidad y rendimiento .

Dopaje metálico y síntesis a nanoescala

El dopaje metálico y la síntesis a nanoescala son dos estrategias que se utilizan para mejorar las propiedades funcionales del this compound. Estos enfoques pueden conducir a una mejora del rendimiento en diversas aplicaciones, incluidos los OLED .

Dispositivos optoelectrónicos

Debido a sus propiedades luminiscentes, el this compound también se utiliza en dispositivos optoelectrónicos, que son dispositivos electrónicos que generan, detectan y controlan la luz. El this compound se puede integrar en dispositivos como células solares, sensores de luz y más .

Mecanismo De Acción

Target of Action

Aluminium Tris(quinolin-8-olate), also known as Alq3, is primarily targeted in the field of optoelectronics . It is an organic electron transport and luminescent material . It is used as a selective contact for electrons in functional FAMAPIBr (formamidinium/methylammonium lead iodide bromide) solar cells .

Mode of Action

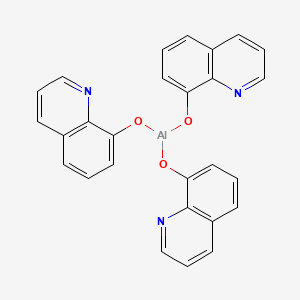

Alq3 interacts with its targets by forming metal chelate complexes . In these complexes, one aluminum atom is bonded with three 8-hydroxyquinoline ligands . This interaction results in the enhancement of the functional properties of Alq3, making it a widely used material in organic light-emitting diode (OLED) devices .

Biochemical Pathways

The primary biochemical pathway affected by Alq3 is the electron transport process . Alq3 serves as an electron transport layer in various applications, including OLEDs, spintronics, photodetectors, and photodiodes . The electron transport process is crucial for the functioning of these devices.

Pharmacokinetics

For instance, the thickness of the Alq3 layer in devices can influence the device’s performance .

Result of Action

The result of Alq3’s action is the efficient transport of electrons, leading to the emission of light in OLEDs . This makes Alq3 a key component in the creation of flexible light sources, flat panel displays, high-resolution smartphones, and other advanced optoelectronic devices .

Action Environment

The action, efficacy, and stability of Alq3 can be influenced by various environmental factors. For instance, the performance of Alq3 can be enhanced through strategies such as metal doping/incorporation and nanoscale synthesis . Additionally, the thickness of the Alq3 layer in a device can affect the device’s photocurrent .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tri(quinolin-8-yloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Al/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVIEFSHFOWTE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18AlN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027201 | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Merck Index] Yellow crystalline powder; Insoluble in water; [Dojindo Laboratories MSDS] | |

| Record name | Aluminum tris(8-hydroxyquinoline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2085-33-8 | |

| Record name | Tris-(8-hydroxyquinoline)aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum tris(8-hydroxyquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)

![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)